15-Keto latanoprost acid (KL) is a metabolite of latanoprost, a prostaglandin analog widely used in the treatment of glaucoma. [] While latanoprost itself is a potent ocular hypotensive agent, its metabolite, KL, has also been shown to possess significant intraocular pressure (IOP)-reducing activity. [] Research on KL primarily focuses on its potential as a therapeutic agent for glaucoma and its role in understanding the mechanisms of aqueous humor dynamics.
15-Keto Latanoprost Acid is an active metabolite derived from latanoprost, a synthetic prostaglandin analog primarily used in the treatment of glaucoma. This compound plays a crucial role in reducing intraocular pressure by acting on the prostaglandin F2 alpha receptor, thereby influencing aqueous humor dynamics and enhancing outflow pathways. Its chemical structure is characterized by a keto group at the 15th position, which is essential for its biological activity.
15-Keto Latanoprost Acid is generated through the metabolic conversion of latanoprost, which is administered topically to patients. The compound is also produced during the degradation of latanoprost in pharmaceutical formulations, making it a significant impurity to monitor in quality control processes.
This compound falls under the category of prostaglandin analogs and is classified as a drug metabolite. Its systematic name is (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid, with a molecular weight of approximately 388.50 g/mol.
The synthesis of 15-Keto Latanoprost Acid can be achieved through various methods involving multiple synthetic steps. One common approach begins with the chiral precursor Corey lactone diol. Key steps in this synthesis include:
These methods ensure high selectivity and yield in producing 15-Keto Latanoprost Acid from latanoprost or its precursors .
The molecular structure of 15-Keto Latanoprost Acid consists of a cyclopentane ring substituted with various functional groups including hydroxyl and keto groups. The presence of these groups contributes to its agonistic activity at the FP receptor.
The structural integrity and stereochemistry are critical for its pharmacological activity, particularly for binding to specific receptors involved in intraocular pressure regulation .
15-Keto Latanoprost Acid participates in several chemical reactions that are essential for its function and potential modifications:
These reactions are vital for understanding its metabolic pathways and potential interactions with other biochemical entities .
The primary mechanism of action for 15-Keto Latanoprost Acid involves its interaction with the prostaglandin F2 alpha receptor (FP receptor). Upon binding:
Pharmacokinetic studies indicate that after topical administration of latanoprost, it is metabolized into 15-Keto Latanoprost Acid within the cornea, which then exerts its therapeutic effects .
These properties are crucial for formulation development and ensuring efficacy during storage and application .
15-Keto Latanoprost Acid has several scientific applications:
15-Keto Latanoprost Acid (C₂₃H₃₂O₅; molecular weight 388.51 g/mol) is a bioactive metabolite derived from the prostaglandin F₂α (PGF₂α) analog latanoprost. Its IUPAC name is (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid [3] [6]. Structurally, it features three critical modifications from its parent compound:
This conversion is enzymatically mediated by NADP⁺-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH), highly expressed in corneal epithelial cells [6]. The structural alterations reduce susceptibility to further β-oxidation, prolonging metabolic stability compared to latanoprost acid [6].
Table 1: Structural Comparison of Latanoprost and 15-Keto Latanoprost Acid
Feature | Latanoprost | 15-Keto Latanoprost Acid |
---|---|---|
C1 Functional Group | Isopropyl ester | Carboxylic acid |
C15 Modification | Hydroxyl group (-OH) | Ketone (=O) |
Molecular Formula | C₂₆H₄₀O₅ | C₂₃H₃₂O₅ |
Key Metabolic Step | Prodrug (requires hydrolysis) | Terminal metabolite of latanoprost |
The identification of 15-Keto Latanoprost Acid emerged from pharmacokinetic studies of latanoprost in the late 1990s. Key milestones include:
These studies established 15-Keto Latanoprost Acid as a major terminal metabolite in the latanoprost degradation pathway, influencing subsequent research on its pharmacological activity [4] [6].
15-Keto Latanoprost Acid exhibits significant intraocular pressure (IOP)-lowering effects, though its mechanism diverges from latanoprost:
Table 2: Intraocular Pressure Reduction by 15-Keto Latanoprost Acid in Glaucomatous Monkey Eyes
Concentration | IOP Reduction (mm Hg) | % Reduction from Baseline | Comparison to 0.005% Latanoprost |
---|---|---|---|
0.0001% | 3.0 ± 0.3 | 9% | Less effective |
0.001% | 7.6 ± 0.6 | 23% | Equivalent or superior |
0.01% | 6.3 ± 0.4 | 18% | Less effective |
The metabolite’s potency positions it as a candidate for novel IOP-lowering agents, particularly given its metabolic stability and targeted outflow enhancement [1] [4]. Ongoing research explores synthetic analogs leveraging its core structure to optimize receptor specificity and duration of action [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7